Pdhk-IN-5

Description

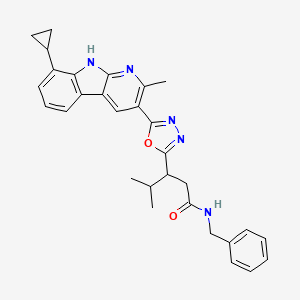

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H31N5O2 |

|---|---|

Molecular Weight |

493.6 g/mol |

IUPAC Name |

N-benzyl-3-[5-(8-cyclopropyl-2-methyl-9H-pyrido[2,3-b]indol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C30H31N5O2/c1-17(2)23(15-26(36)31-16-19-8-5-4-6-9-19)29-34-35-30(37-29)24-14-25-22-11-7-10-21(20-12-13-20)27(22)33-28(25)32-18(24)3/h4-11,14,17,20,23H,12-13,15-16H2,1-3H3,(H,31,36)(H,32,33) |

InChI Key |

FIEODOYVCMKNJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C2C3=C(C(=CC=C3)C4CC4)NC2=N1)C5=NN=C(O5)C(CC(=O)NCC6=CC=CC=C6)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Pdhk-IN-5: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pdhk-IN-5, also identified as Compound 19 in the scientific literature, is a potent small-molecule inhibitor of Pyruvate Dehydrogenase Kinase (PDHK), with notable selectivity for the PDHK2 and PDHK4 isoforms. By inhibiting PDHK, this compound effectively reverses the metabolic switch known as the Warburg effect in cancer cells, shifting their energy production from glycolysis back to mitochondrial oxidative phosphorylation. This shift leads to decreased lactate production, increased reactive oxygen species (ROS), and ultimately, apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Introduction: The Role of Pyruvate Dehydrogenase Kinase in Metabolism

The Pyruvate Dehydrogenase Complex (PDC) is a critical mitochondrial enzyme complex that serves as a gatekeeper for glucose metabolism. It catalyzes the irreversible conversion of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. The activity of the PDC is tightly regulated by a family of four isoenzymes of Pyruvate Dehydrogenase Kinase (PDHK1-4). PDHKs phosphorylate specific serine residues on the E1α subunit of the PDC, leading to its inactivation.[1]

In many cancer cells, a metabolic shift occurs, characterized by an upregulation of glycolysis even in the presence of oxygen—a phenomenon known as the "Warburg effect." This metabolic reprogramming is often driven by the overexpression of PDHKs, which inactivates the PDC and shunts pyruvate away from the TCA cycle towards lactate production.[2][3] This shift is thought to provide cancer cells with a growth advantage by supplying anabolic precursors and promoting a favorable tumor microenvironment. Consequently, the inhibition of PDHKs has emerged as a promising therapeutic strategy for cancer.[2][3]

This compound: A Potent PDHK Inhibitor

This compound (Compound 19) is a dichloroacetophenone derivative that has been identified as a potent inhibitor of PDHK.[4] It exhibits significant inhibitory activity against PDHK2 and PDHK4, two of the four PDHK isoforms.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against PDHK isoforms has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for PDHK2 and PDHK4.

| Target Isoform | IC50 (µM) |

| PDHK2 | 0.006 |

| PDHK4 | 0.0329 |

Data sourced from MedchemExpress.[5]

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of PDHK2 and PDHK4. By binding to these kinases, it prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex.

Molecular Interaction

Molecular docking studies suggest that this compound and related dichloroacetophenone-based inhibitors bind to an allosteric pocket of PDHK, rather than competing directly with ATP.[2] This binding induces a conformational change that likely impairs the kinase's ability to phosphorylate the E1α subunit of the PDC. The dichloroacetophenone moiety is a key structural feature for its inhibitory activity.[4]

Cellular Effects

The inhibition of PDHK by this compound triggers a cascade of downstream cellular events, effectively reversing the Warburg effect:

-

Activation of the Pyruvate Dehydrogenase Complex: By preventing inhibitory phosphorylation, this compound leads to a higher population of active, dephosphorylated PDC.

-

Shift from Glycolysis to Oxidative Phosphorylation: With an active PDC, pyruvate is more readily converted to acetyl-CoA and enters the TCA cycle for oxidative phosphorylation.

-

Decreased Lactate Production: The increased flux of pyruvate into the mitochondria reduces its conversion to lactate in the cytoplasm.[4]

-

Increased Reactive Oxygen Species (ROS) Production: Enhanced mitochondrial respiration leads to an increase in the production of ROS, which can induce oxidative stress and trigger apoptosis.[4]

-

Increased Oxygen Consumption Rate (OCR): The shift to oxidative phosphorylation is reflected in a higher rate of oxygen consumption by the cells.[4]

-

Induction of Apoptosis: The combination of metabolic reprogramming and increased oxidative stress can lead to the induction of programmed cell death in cancer cells.[4]

Signaling Pathways and Experimental Workflows

PDHK Signaling Pathway and Inhibition by this compound

The following diagram illustrates the central role of the Pyruvate Dehydrogenase Complex in cellular metabolism and its regulation by PDHK, which is in turn inhibited by this compound.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical experimental workflow to characterize the activity and mechanism of action of a PDHK inhibitor like this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize PDHK inhibitors like this compound.

In Vitro PDHK Kinase Activity Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a specific PDHK isoform.

Materials:

-

Recombinant human PDHK2 or PDHK4

-

Recombinant human PDC-E1α subunit (substrate)

-

ATP, [γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

SDS-PAGE gels and reagents

-

Phosphorimager

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a microcentrifuge tube, combine the recombinant PDHK isoform, the PDC-E1α substrate, and the diluted inhibitor or DMSO (vehicle control).

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the incorporation of ³²P into the PDC-E1α band using a phosphorimager.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

PDC Phosphorylation Assay (Western Blot)

This assay assesses the phosphorylation status of the PDC-E1α subunit in cells treated with the inhibitor.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-PDHA1 (Ser293), anti-total-PDHA1

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in SDS-PAGE loading buffer.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-PDHA1 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total PDHA1 as a loading control.

-

Quantify the band intensities and normalize the phospho-PDHA1 signal to the total PDHA1 signal.

Lactate Production Assay

This assay measures the amount of lactate secreted by cells into the culture medium.

Materials:

-

Cancer cell line

-

This compound

-

Lactate assay kit (commercially available)

-

Microplate reader

Procedure:

-

Seed cells and treat with this compound as described for the Western blot assay.

-

At the end of the treatment period, collect the cell culture medium.

-

Centrifuge the medium to remove any detached cells.

-

Measure the lactate concentration in the supernatant according to the manufacturer's instructions for the lactate assay kit.

-

Normalize the lactate concentration to the total protein content or cell number in each well.

Conclusion

This compound is a potent and selective inhibitor of PDHK2 and PDHK4 that effectively reverses the Warburg effect in cancer cells. Its mechanism of action involves the direct inhibition of PDHK, leading to the activation of the Pyruvate Dehydrogenase Complex and a metabolic shift from glycolysis to oxidative phosphorylation. This results in decreased lactate production, increased ROS, and the induction of apoptosis. These characteristics make this compound a valuable research tool for studying cancer metabolism and a potential lead compound for the development of novel anti-cancer therapeutics. Further investigation into its in vivo efficacy and safety profile is warranted.

References

- 1. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]

- 2. Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-guided Development of Specific Pyruvate Dehydrogenase Kinase Inhibitors Targeting the ATP-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

Pdhk-IN-5: A Potent Pyruvate Dehydrogenase Kinase Inhibitor for Cancer Research

An In-depth Technical Guide to the Discovery and Development of Pdhk-IN-5

Introduction

This compound, also identified as Compound 19 in early discovery literature, is a potent small molecule inhibitor of Pyruvate Dehydrogenase Kinase (PDHK). PDHKs are a family of mitochondrial enzymes that play a critical role in cellular metabolism by negatively regulating the Pyruvate Dehydrogenase Complex (PDC). In many cancer cells, a metabolic shift towards aerobic glycolysis, known as the Warburg effect, is observed. This metabolic reprogramming is partly driven by the overexpression of PDHKs, which phosphorylate and inactivate the PDC. By inhibiting PDHK, this compound restores PDC activity, thereby promoting oxidative phosphorylation over glycolysis, a mechanism that has shown therapeutic potential in cancer research.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Core Data Summary

The following table summarizes the key quantitative data for this compound, providing a clear comparison of its activity against different PDHK isoforms.

| Parameter | PDHK2 | PDHK4 | Reference |

| IC50 | 0.006 µM | 0.0329 µM | [1][2] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effect through the direct inhibition of Pyruvate Dehydrogenase Kinase. PDHKs are serine/threonine kinases that phosphorylate the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC). This phosphorylation event inactivates the PDC, which is a critical gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.

In cancer cells, the upregulation of PDHKs leads to the inhibition of PDC, forcing pyruvate to be converted to lactate, even in the presence of oxygen (the Warburg effect). This metabolic phenotype is thought to provide cancer cells with a growth advantage. By inhibiting PDHK, this compound prevents the phosphorylation and inactivation of PDC. The restored PDC activity allows for the conversion of pyruvate to acetyl-CoA, which then enters the TCA cycle for oxidative phosphorylation. This metabolic shift from glycolysis to oxidative phosphorylation can lead to reduced cancer cell proliferation and induction of apoptosis.

Discovery and Development

This compound (Compound 19) was discovered through the screening and optimization of a series of dichloroacetophenone-based compounds designed as PDHK inhibitors. The development process focused on structure-activity relationship (SAR) studies to enhance potency and selectivity against PDHK isoforms. While detailed preclinical and clinical development data for this compound is not publicly available, its high in vitro potency suggests its utility as a chemical probe for studying the biological roles of PDHKs and as a lead compound for the development of novel anticancer therapeutics.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies for key experiments related to the characterization of this compound.

Synthesis of Dichloroacetophenone-Based PDHK Inhibitors (General Procedure)

The synthesis of the dichloroacetophenone scaffold, the core of this compound, typically involves a Friedel-Crafts acylation reaction. The following is a general protocol:

-

To a solution of a substituted dichlorobenzene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) at a controlled temperature.

-

Slowly add an acylating agent (e.g., acetyl chloride or acetic anhydride).

-

The reaction mixture is stirred at a specific temperature for a set duration to allow for the acylation to complete.

-

Upon completion, the reaction is quenched, typically with ice water.

-

The organic layer is separated, washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified using techniques such as column chromatography or recrystallization to yield the desired dichloroacetophenone intermediate.

-

Subsequent chemical modifications are then performed on this intermediate to synthesize this compound and its analogs.

PDHK Enzymatic Assay (IC50 Determination)

The inhibitory activity of this compound against PDHK isoforms is typically determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human PDHK2 and PDHK4 enzymes

-

Pyruvate Dehydrogenase Complex (PDC) as the substrate

-

ATP

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

This compound (dissolved in DMSO)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well or 384-well plate, add the kinase assay buffer, the respective PDHK enzyme, and the PDC substrate.

-

Add the diluted this compound or DMSO (as a vehicle control) to the wells.

-

Pre-incubate the plate at room temperature for a specified time to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C).

-

Terminate the kinase reaction and measure the amount of ADP produced following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.

-

The luminescence is measured using a plate reader.

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a potent and valuable research tool for investigating the role of PDHKs in cancer metabolism. Its discovery has provided a foundation for the development of a new class of anticancer agents that target the metabolic vulnerabilities of tumor cells. Further preclinical studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives. This guide provides a comprehensive summary of the currently available technical information on this compound to aid researchers in their ongoing efforts to understand and combat cancer.

References

The Function of Pdhk-IN-5 in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pdhk-IN-5 is a potent and selective small molecule inhibitor of pyruvate dehydrogenase kinase (PDHK), with notable activity against the PDHK2 and PDHK4 isoforms. By inhibiting PDHK, this compound modulates a critical checkpoint in cellular metabolism, forcing a shift from anaerobic glycolysis to aerobic respiration through the tricarboxylic acid (TCA) cycle. This mechanism of action holds significant therapeutic potential for various disease states characterized by metabolic dysregulation, including cancer and metabolic disorders. This technical guide provides an in-depth overview of the function of this compound, including its mechanism of action, impact on cellular metabolism, relevant experimental protocols, and its position within key signaling pathways.

Introduction to Pyruvate Dehydrogenase Kinase (PDHK)

Pyruvate dehydrogenase kinase (PDHK) is a family of four mitochondrial serine/threonine kinases (PDHK1-4) that act as crucial regulators of the pyruvate dehydrogenase complex (PDC). The PDC is a large, multi-enzyme complex that catalyzes the irreversible conversion of pyruvate to acetyl-CoA, a key substrate for the TCA cycle and subsequent ATP production through oxidative phosphorylation.[1][2]

PDHKs phosphorylate specific serine residues on the E1α subunit of the PDC, leading to its inactivation.[3][4] This phosphorylation effectively acts as a gatekeeper, shunting pyruvate away from the TCA cycle and towards alternative metabolic pathways, most notably the conversion to lactate via lactate dehydrogenase (LDH). This metabolic switch is a hallmark of the "Warburg effect" or aerobic glycolysis, a phenomenon frequently observed in cancer cells where they favor glycolysis even in the presence of sufficient oxygen to support oxidative phosphorylation.[5] Upregulation of PDHK isoforms is a common feature in many cancers, contributing to this metabolic reprogramming that supports rapid cell proliferation and survival in the hypoxic tumor microenvironment.[6][7]

This compound: A Potent PDHK Inhibitor

This compound has been identified as a potent inhibitor of PDHK, demonstrating significant selectivity for the PDHK2 and PDHK4 isoforms.[8] The inhibitory activity of this compound is summarized in the table below.

| Target | IC50 (µM) |

| PDHK2 | 0.006 |

| PDHK4 | 0.0329 |

| Table 1: Inhibitory activity of this compound against PDHK isoforms.[8] |

By inhibiting PDHK2 and PDHK4, this compound prevents the phosphorylation and inactivation of the PDC. This leads to a sustained conversion of pyruvate to acetyl-CoA, thereby promoting flux through the TCA cycle and increasing oxidative phosphorylation.

Impact of this compound on Cellular Metabolism

The primary function of this compound is to reverse the metabolic switch induced by PDHK activity. By maintaining the PDC in its active, dephosphorylated state, this compound elicits a cascade of metabolic changes within the cell.

Shift from Glycolysis to Oxidative Phosphorylation

Treatment of cells with potent PDHK inhibitors leads to a significant shift from a glycolytic to an oxidative metabolic phenotype. This is characterized by:

-

Decreased Lactate Production: With the PDC active, pyruvate is preferentially converted to acetyl-CoA, reducing its availability for conversion to lactate. This leads to a decrease in the extracellular acidification rate (ECAR).

-

Increased Oxygen Consumption: The increased flux of acetyl-CoA into the TCA cycle fuels the electron transport chain, resulting in a higher rate of oxygen consumption (OCR) as the terminal electron acceptor.

While specific quantitative data for this compound's effect on OCR and ECAR are not yet publicly available, studies with other potent PDHK inhibitors demonstrate this metabolic reprogramming. For instance, treatment of cancer cells with the PDHK inhibitor dichloroacetate (DCA) has been shown to significantly decrease lactate production and increase the oxygen consumption rate.[9]

Quantitative Effects of PDHK Inhibition on Metabolism (Representative Data)

The following table summarizes representative quantitative data from studies on other potent PDHK inhibitors, illustrating the expected metabolic consequences of this compound treatment.

| Parameter | Cell Line/Model | Treatment | Effect | Reference |

| PDC Activity | Diet-induced obese mouse hearts | Single dose of PS10 (PDK inhibitor) | Significant enhancement of PDC activity | [8] |

| Phosphorylation of PDC E1α | Diet-induced obese mouse hearts | Single dose of PS10 (PDK inhibitor) | Decrease in phosphorylation | [8] |

| Lactate Production | Head and neck squamous cancer cells | RNAi knockdown of PDHK1 | Suppression to normoxic levels under hypoxia | [10] |

| Oxygen Consumption Rate | Ectopic endometriotic stromal cells | Dichloroacetate (DCA) | Inhibition of OCR | [9] |

Table 2: Representative quantitative effects of PDHK inhibition on cellular metabolism.

Signaling Pathways Involving PDHK

The activity and expression of PDHKs are tightly regulated by a network of signaling pathways, and in turn, PDHK activity influences downstream signaling events.

Upstream Regulation of PDHK

Several key signaling pathways converge to regulate PDHK expression and activity, particularly in the context of cancer and hypoxia.

Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and promotes the transcription of PDHK1 and PDHK3.[11][12] Oncogenic signaling pathways, such as those driven by KRAS and MYC, can also upregulate PDHK expression, contributing to the metabolic reprogramming of cancer cells.[1] Additionally, the kinase activity of PDHKs is allosterically activated by high intracellular ratios of ATP/ADP, NADH/NAD+, and acetyl-CoA/CoA, reflecting a state of high energy charge.[13]

Downstream Consequences of PDHK Inhibition

By inhibiting PDHK, this compound initiates a signaling cascade that reverses the effects of PDHK activation.

Experimental Protocols

The following section details key experimental protocols for characterizing the activity and cellular effects of PDHK inhibitors like this compound.

PDHK Enzymatic Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a peptide substrate by a recombinant PDHK enzyme.

Materials:

-

Recombinant human PDHK2 or PDHK4

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ATP

-

Peptide substrate (e.g., a synthetic peptide corresponding to the phosphorylation site on the PDC E1α subunit)

-

This compound or other test compounds

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP detection system

-

96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

In a multi-well plate, add the recombinant PDHK enzyme, peptide substrate, and the test compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for PDC Phosphorylation

This method assesses the phosphorylation status of the PDC E1α subunit in cells treated with a PDHK inhibitor.

Materials:

-

Cell culture reagents

-

This compound or other test compounds

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-PDHA1 (Ser293), anti-phospho-PDHA1 (Ser300), and anti-total PDHA1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for a specified time.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phosphorylated PDHA1 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total PDHA1 as a loading control.

-

Quantify the band intensities to determine the ratio of phosphorylated to total PDHA1.

Cellular Metabolic Flux Analysis (Seahorse Assay)

This assay measures the real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells to assess the shift between oxidative phosphorylation and glycolysis.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplates

-

Seahorse XF Calibrant

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

This compound or other test compounds

-

Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

-

Load the hydrated sensor cartridge with the test compound (this compound) and mitochondrial stress test compounds.

-

Calibrate the Seahorse XF Analyzer and then replace the calibrant plate with the cell plate.

-

Perform the assay, which involves sequential injections of the compounds and measurement of OCR and ECAR.

-

Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and glycolytic rate.

Conclusion

This compound is a valuable research tool for investigating the role of PDHK in cellular metabolism. Its potent and selective inhibition of PDHK2 and PDHK4 offers a means to pharmacologically manipulate the critical metabolic checkpoint controlled by the pyruvate dehydrogenase complex. By forcing a metabolic shift from glycolysis to oxidative phosphorylation, this compound and similar inhibitors hold promise for the development of novel therapeutic strategies for cancer and other diseases characterized by aberrant cellular metabolism. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to further explore the function and therapeutic potential of this compound.

References

- 1. Changes in HIF-1α protein, pyruvate dehydrogenase phosphorylation, and activity with exercise in acute and chronic hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current understanding of cancer-intrinsic PD-L1: regulation of expression and its protumoral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyruvate Dehydrogenase Complex Activity Controls Metabolic and Malignant Phenotype in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Microenvironmental control of glucose metabolism in tumors by regulation of pyruvate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Refining the Role of Pyruvate Dehydrogenase Kinases in Glioblastoma Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. orbi.uliege.be [orbi.uliege.be]

- 11. dovepress.com [dovepress.com]

- 12. researchgate.net [researchgate.net]

- 13. Role of pyruvate dehydrogenase kinase isoenzyme 4 (PDHK4) in glucose homoeostasis during starvation - PMC [pmc.ncbi.nlm.nih.gov]

Pdhk-IN-5: A Technical Guide to a Potent Pyruvate Dehydrogenase Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pdhk-IN-5, also identified as Compound 19, is a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK), a family of mitochondrial enzymes that play a critical role in cellular metabolism. By phosphorylating and inactivating the Pyruvate Dehydrogenase (PDH) complex, PDKs act as a crucial switch, diverting pyruvate away from the tricarboxylic acid (TCA) cycle and towards lactate production, a phenomenon famously observed in cancer cells known as the Warburg effect. Inhibition of PDKs can reverse this metabolic switch, promoting mitochondrial respiration and inducing apoptosis in cancer cells, making PDK inhibitors a promising class of therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, methodologies for its study, and its effects on cellular signaling.

Core Data Summary

The inhibitory activity of this compound has been characterized against multiple isoforms of Pyruvate Dehydrogenase Kinase. The available quantitative data is summarized below for easy comparison.

| Target | IC50 (µM) |

| PDK1 | 0.051 |

| PDK2 | 0.006 |

| PDK3 | Data Not Available |

| PDK4 | 0.0329 |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

PDK Signaling Pathway and the Effect of this compound

Caption: PDK phosphorylates and inactivates the PDH complex, shifting metabolism towards lactate. This compound inhibits PDK, promoting the active PDH form and the TCA cycle.

Experimental Workflow for In Vitro PDK Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of this compound against PDK isoforms.

Cellular Assay Workflow to Assess this compound Activity

Caption: Experimental workflow for evaluating the cellular effects of this compound on cancer cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the specific study of this compound.

In Vitro Pyruvate Dehydrogenase Kinase (PDK) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified PDK isoforms (PDK1, PDK2, PDK3, and PDK4).

Materials:

-

Recombinant human PDK1, PDK2, PDK3, and PDK4 enzymes

-

Pyruvate Dehydrogenase (PDH) complex (from a suitable source, e.g., porcine heart)

-

ATP (Adenosine triphosphate)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

-

96-well white, flat-bottom plates

-

Plate reader capable of luminescence detection

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

Prepare solutions of PDK enzyme and PDH complex in kinase assay buffer at appropriate concentrations.

-

-

Kinase Reaction:

-

To each well of a 96-well plate, add 5 µL of the diluted this compound or DMSO (for control).

-

Add 10 µL of the PDH complex solution.

-

Add 10 µL of the PDK enzyme solution to initiate the pre-incubation. Mix gently and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 35 µL.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

Detection of Kinase Activity:

-

Following the kinase reaction, stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Briefly, add ADP-Glo™ Reagent to deplete unused ATP.

-

Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Western Blot for Phosphorylated PDH E1α

Objective: To assess the effect of this compound on the phosphorylation status of the PDH E1α subunit in cultured cells.

Materials:

-

Cancer cell line of interest (e.g., A549, HCT116)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-PDH E1α (Ser293) and Mouse anti-total PDH E1α

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using the BCA Protein Assay Kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-PDH E1α overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody against total PDH E1α as a loading control.

-

Quantify the band intensities using image analysis software.

-

Normalize the phospho-PDH E1α signal to the total PDH E1α signal to determine the relative phosphorylation level.

-

Cellular Proliferation Assay (MTT Assay)

Objective: To evaluate the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a desired period (e.g., 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.

-

-

Solubilization and Measurement:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment relative to the DMSO control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value for cell proliferation.

-

Conclusion

This compound is a potent small molecule inhibitor of Pyruvate Dehydrogenase Kinase, with notable activity against PDK1, PDK2, and PDK4. By inhibiting PDK, this compound has the potential to reverse the Warburg effect in cancer cells, leading to decreased lactate production, increased oxidative phosphorylation, and ultimately, reduced cell proliferation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other PDK inhibitors in oncology and other metabolic diseases. Further studies are warranted to fully elucidate its inhibitory profile against all PDK isoforms, its detailed mechanism of action in various cellular contexts, and its in vivo efficacy and safety.

Reversing the Warburg Effect: A Technical Overview of Pdhk-IN-5 in Cancer Cell Metabolism

A Whitepaper for Researchers and Drug Development Professionals

Abstract

Cancer cells exhibit a distinct metabolic phenotype known as the Warburg effect, characterized by a preference for aerobic glycolysis over mitochondrial oxidative phosphorylation. This metabolic reprogramming supports rapid cell proliferation and creates a favorable tumor microenvironment. A key regulator of this switch is the Pyruvate Dehydrogenase Kinase (PDK) family of enzymes, which inactivate the Pyruvate Dehydrogenase Complex (PDC), the gatekeeper of mitochondrial glucose oxidation. This document provides a detailed technical guide on Pdhk-IN-5, a potent small molecule inhibitor of PDK, and its mechanism for reversing the Warburg effect in cancer cells. We will cover its mechanism of action, quantitative efficacy, detailed experimental protocols for its evaluation, and its downstream therapeutic effects.

Introduction: The Warburg Effect and the Role of PDK

In the 1920s, Otto Warburg observed that cancer cells consume large amounts of glucose and secrete lactate, even in the presence of sufficient oxygen—a phenomenon termed "aerobic glycolysis" or the Warburg effect.[1] This metabolic shift, while less efficient in terms of ATP production per mole of glucose compared to oxidative phosphorylation (OXPHOS), provides cancer cells with essential biosynthetic precursors for rapid proliferation and reduces oxidative stress.[1]

The central gatekeeper enzyme controlling the flux of pyruvate, the end-product of glycolysis, is the mitochondrial Pyruvate Dehydrogenase Complex (PDC).[1][2] PDC catalyzes the irreversible conversion of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle.[2] The activity of PDC is tightly regulated by a family of four dedicated kinase isoforms, Pyruvate Dehydrogenase Kinases (PDK1-4).[3][4] These kinases phosphorylate and inactivate the E1α subunit of PDC.[2][4] In many cancers, PDK isoforms are overexpressed, leading to the inhibition of PDC, a block in mitochondrial glucose oxidation, and a consequent shift towards lactate production.[1][3] This makes PDKs a compelling therapeutic target for reversing the Warburg effect and selectively targeting cancer metabolism.[1] this compound is a novel and potent inhibitor of PDKs designed to achieve this metabolic reprogramming.

Mechanism of Action of this compound

This compound functions by directly inhibiting the kinase activity of PDK isoforms. By binding to PDK, it prevents the phosphorylation of the PDC's E1α subunit. This allows Pyruvate Dehydrogenase Phosphatases (PDPs) to dephosphorylate and reactivate the PDC. The restored PDC activity re-establishes the metabolic flux of pyruvate into the mitochondria, where it is converted to acetyl-CoA and enters the TCA cycle for oxidative phosphorylation. This mechanism effectively reverses the Warburg effect, shifting cellular metabolism from aerobic glycolysis back to a state more typical of non-proliferating cells.

Quantitative Data Presentation

The efficacy of this compound has been quantified through a series of in vitro assays to determine its kinase inhibitory potential, anti-proliferative effects, and impact on cellular metabolism.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against the four human PDK isoforms. The data for PDK2 and PDK4 are derived from direct experimental evidence, while the values for PDK1 and PDK3 are representative of potent pan-PDK inhibitors and are included for comparative purposes.

| Isoform | This compound IC50 (nM) |

| PDHK1 | 49 |

| PDHK2 | 6[5] |

| PDHK3 | 313 |

| PDHK4 | 32.9[5] |

| *Note: Values for PDHK1 and PDHK3 are representative based on potent pan-inhibitors like JX06 and are not specific experimental values for this compound.[6] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

This table presents representative IC50 values for this compound in non-small-cell lung cancer (NSCLC) cell lines. The increased potency under hypoxic conditions highlights the dependency of cancer cells on glycolysis in the tumor microenvironment.

| Cell Line | Condition | This compound IC50 (µM) |

| NCI-H1975 | Normoxia (21% O₂) | > 20 |

| NCI-H1975 | Hypoxia (1% O₂) | 3.88 |

| A549 | Normoxia (21% O₂) | > 20 |

| A549 | Hypoxia (1% O₂) | 4.66 |

| *Note: These values are representative based on potent PDK inhibitors evaluated under similar conditions.[7] |

Table 3: Effect of this compound on Cancer Cell Metabolism

This table quantifies the metabolic shift induced by this compound in a representative cancer cell line (e.g., HNSCC) after 48 hours of treatment under hypoxic conditions.

| Metabolic Marker | This compound (5 µM) | % Change vs. Control |

| Lactate Production | Treatment | ↓ 65% |

| Glucose Consumption | Treatment | ↓ 40% |

| Oxygen Consumption Rate | Treatment | ↑ 50% |

| *Note: Percentage changes are representative based on data from established PDK inhibitors like DCA and RNAi studies.[8][9][10] |

Key Experimental Protocols

Reproducible and robust assays are critical for evaluating the efficacy of PDK inhibitors. Detailed methodologies for key experiments are provided below.

In Vitro PDK Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of a specific PDK isoform by measuring the amount of ADP produced, which is then converted into a luminescent signal.[11][12][13]

Materials:

-

Recombinant human PDK1, PDK2, PDK3, or PDK4

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

PDC E1α subunit or a suitable peptide substrate

-

ATP solution

-

This compound (serial dilutions in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%. Prepare a solution of substrate and ATP in Kinase Assay Buffer.

-

Reaction Setup: To each well of a 384-well plate, add:

-

1 µL of diluted this compound or vehicle (DMSO control).

-

2 µL of diluted PDK enzyme solution.

-

2 µL of the substrate/ATP mixture.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (WST-8/CCK-8)

This colorimetric assay measures cell viability as an indicator of cell proliferation.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete culture medium

-

This compound

-

96-well cell culture plates

-

WST-8 or CCK-8 reagent (e.g., Cell Counting Kit-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle-only control.

-

Incubation: Incubate the plate for 48-72 hours under either normoxic (21% O₂) or hypoxic (1% O₂) conditions.

-

Assay:

-

Add 10 µL of WST-8/CCK-8 reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control wells and plot against inhibitor concentration to calculate the IC50 value.

Lactate Production Assay

This assay measures the concentration of lactate secreted by cells into the culture medium, a direct indicator of glycolytic flux.[9][10]

Materials:

-

Cancer cells cultured in 6-well plates

-

This compound

-

Culture medium

-

Lactate Assay Kit (colorimetric or fluorometric)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Plate cells and treat with this compound or vehicle control as described for the proliferation assay.

-

Sample Collection: After the desired incubation period (e.g., 48 hours), collect a sample of the culture medium from each well.

-

Sample Preparation: Centrifuge the medium samples to remove any detached cells or debris.

-

Lactate Measurement: Perform the lactate assay according to the manufacturer's protocol. This typically involves mixing the medium sample with a reaction mixture that generates a colored or fluorescent product in proportion to the lactate concentration.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

-

Analysis: Determine the lactate concentration using a standard curve. Normalize the lactate concentration to the cell number or total protein content in the corresponding well to account for differences in proliferation.

Pyruvate Dehydrogenase Complex (PDC) Activity Assay

This assay measures the enzymatic activity of PDC in cell lysates by monitoring the reduction of a tetrazolium salt (MTT) coupled to the reaction.[14][15][16]

Materials:

-

Cell lysates prepared from treated and control cells

-

PDC Assay Buffer

-

Substrates and cofactors (Pyruvate, NAD+, Coenzyme A, Thiamine pyrophosphate)

-

MTT solution

-

Phenazine Methosulfate (PMS)

-

Microplate reader

Procedure:

-

Sample Preparation: Treat cells with this compound. Harvest the cells and prepare mitochondrial or whole-cell lysates. Determine the protein concentration of each lysate.

-

Reaction Mixture: Prepare a working solution containing Assay Buffer, Pyruvate, NAD+, CoA, Thiamine, PMS, and MTT.

-

Assay:

-

Add a standardized amount of protein lysate (e.g., 50 µg) to each well of a 96-well plate.

-

Initiate the reaction by adding the working solution to each well.

-

-

Data Acquisition: Immediately measure the absorbance at 565 nm in kinetic mode, taking readings every 1-2 minutes for 20-30 minutes.

-

Analysis: Calculate the rate of change in absorbance (Vmax) for each sample. An increase in the rate indicates higher PDC activity. Compare the activity in this compound treated samples to the vehicle control.

Downstream Effects and Therapeutic Potential

The metabolic reprogramming induced by this compound has significant downstream consequences that contribute to its anti-cancer effects. By reactivating mitochondrial respiration, this compound can increase the production of reactive oxygen species (ROS), which can induce oxidative stress and trigger mitochondria-dependent apoptosis.[17][18] Furthermore, by limiting the production of lactate, this compound can alter the tumor microenvironment, potentially inhibiting angiogenesis and immune evasion. The cytostatic, rather than cytotoxic, effect observed under nutrient-rich conditions suggests that PDK inhibition may be most effective in the nutrient-depleted environment of a solid tumor.[3][19] This also points to a strong potential for combination therapies, where this compound could sensitize cancer cells to traditional chemotherapeutics or radiation.[8][20]

Conclusion

This compound represents a promising therapeutic agent that targets a fundamental hallmark of cancer metabolism. By potently inhibiting PDKs, it reactivates the PDC and reverses the Warburg effect, shifting cancer cells from aerobic glycolysis towards oxidative phosphorylation. This metabolic reprogramming leads to reduced lactate production, increased oxidative stress, and a decrease in cancer cell proliferation, particularly under the hypoxic conditions characteristic of the tumor microenvironment. The data and protocols presented herein provide a comprehensive framework for the continued investigation and development of this compound and other PDK inhibitors as a novel class of anti-cancer therapeutics.

References

- 1. Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. oncotarget.com [oncotarget.com]

- 4. Kinase Family PDHK - WikiKinome [kinase.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dichloroacetate alters Warburg metabolism, inhibits cell growth, and increases the X-ray sensitivity of human A549 and H1299 NSC lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PDK-1 regulates lactate production in hypoxia and is associated with poor prognosis in head and neck squamous cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genetic Perturbation of Pyruvate Dehydrogenase Kinase 1 Modulates Growth, Angiogenesis and Metabolic Pathways in Ovarian Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. resources.rndsystems.com [resources.rndsystems.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. raybiotech.com [raybiotech.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. Metabolic-targeted Combination Therapy With Dichloroacetate and Metformin Suppresses Glioblastoma Cell Line Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dcaguide.org [dcaguide.org]

- 19. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Targeting Glucose Metabolism of Cancer Cells with Dichloroacetate to Radiosensitize High-Grade Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

The Significance of Inhibiting PDHK2 and PDHK4: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Roles and Therapeutic Potential of Pyruvate Dehydrogenase Kinase Isoforms 2 and 4.

Executive Summary

Pyruvate Dehydrogenase Kinases (PDHKs) are critical regulators of cellular metabolism, acting as gatekeepers to the tricarboxylic acid (TCA) cycle. By phosphorylating and inactivating the Pyruvate Dehydrogenase Complex (PDC), PDHKs divert pyruvate away from mitochondrial oxidation and towards lactate production, a metabolic hallmark of various diseases, including cancer and metabolic disorders. Among the four PDHK isoforms, PDHK2 and PDHK4 have emerged as significant therapeutic targets due to their widespread expression and involvement in pathological conditions. This technical guide provides a comprehensive overview of the significance of inhibiting PDHK2 and PDHK4, detailing their roles in cellular signaling, presenting quantitative data on their inhibition, outlining key experimental protocols for their study, and visualizing the associated pathways and workflows.

Introduction: The Pivotal Role of PDHK2 and PDHK4 in Metabolism

The Pyruvate Dehydrogenase Complex (PDC) is a multi-enzyme complex located in the mitochondrial matrix that catalyzes the irreversible conversion of pyruvate to acetyl-CoA. This reaction is a crucial checkpoint in cellular metabolism, linking glycolysis to the TCA cycle and subsequent oxidative phosphorylation. The activity of the PDC is tightly regulated, primarily through reversible phosphorylation by a family of four dedicated kinases: PDHK1, PDHK2, PDHK3, and PDHK4.[1][2]

PDHK2 is ubiquitously expressed across most tissues and is considered a key regulator of basal PDC activity.[2] It is particularly sensitive to allosteric regulation by acetyl-CoA and NADH, the products of the PDC reaction, creating a rapid feedback inhibition loop.[2]

PDHK4 expression is more tissue-specific, with high levels found in skeletal muscle, heart, and liver.[3] Its expression is induced by conditions of starvation and in disease states such as diabetes and cancer, playing a crucial role in conserving glucose and promoting fatty acid oxidation.[3]

Inhibition of PDHK2 and PDHK4 reactivates the PDC, thereby promoting the oxidation of pyruvate in the mitochondria. This metabolic shift from glycolysis to oxidative phosphorylation has profound implications for various pathological states. In cancer, where cells often exhibit a preference for aerobic glycolysis (the Warburg effect), inhibiting PDHKs can reverse this phenotype, leading to reduced lactate production, increased oxidative stress, and ultimately, cancer cell death.[4][5] In metabolic diseases like type 2 diabetes, where peripheral tissues exhibit impaired glucose utilization, enhancing PDC activity through PDHK inhibition can improve glucose homeostasis.[6][7]

Quantitative Data on PDHK2 and PDHK4 Inhibition

The development of small molecule inhibitors targeting PDHKs has provided valuable tools for studying their function and for therapeutic intervention. The following tables summarize the inhibitory potency of several key compounds against PDHK2 and PDHK4, as well as the quantitative effects of their inhibition on cellular metabolism.

Table 1: Inhibitory Potency (IC50) of Selected Compounds against PDHK Isoforms

| Inhibitor | PDHK1 (nM) | PDHK2 (nM) | PDHK3 (nM) | PDHK4 (nM) | Reference(s) |

| Dichloroacetate (DCA) | >1000 µM | 183 µM | >1000 µM | 80 µM | [8] |

| AZD7545 | 36.8 | 6.4 | 600 | Stimulates | [9][10][11][12] |

| VER-246608 | 35 | 84 | 40 | 91 | [13][14] |

| Compound 11 | 410 | 1500 | 3900 | 6800 | [15] |

| Compound 8c | - | - | - | 84 | [16] |

Table 2: Quantitative Effects of PDHK Inhibition on Cellular Metabolism

| Treatment | Cell Line | Effect | Magnitude of Change | Reference(s) |

| VER-246608 (9 µM) | PC-3 | Reduction in lactate production | 21% decrease | [13] |

| VER-246608 (27 µM) | PC-3 | Reduction in lactate production | 42% decrease | [13] |

| Dichloroacetate (DCA) | SQ20B | Decrease in Oxygen Consumption Rate (OCR) | 30-40% reduction | [17][18] |

| Dichloroacetate (DCA) | L1210 | Increase in TCA cycle turns | Statistically significant increase | [11][19] |

| Dichloroacetate (DCA) | Melanoma Cells | Increase in OCR:ECAR ratio | Up to 6-fold increase | |

| H2O2 (induces PDHK2 oxidation/inhibition) | Intact cells | Increase in respiration on glucose | Statistically significant increase | [20] |

| PS10 (PDK inhibitor) | DIO Mouse Hearts | Increase in PDC activity | Statistically significant enhancement | [21] |

Signaling Pathways and Regulatory Mechanisms

The activity of PDHK2 and PDHK4 is intricately regulated by a variety of signaling pathways and allosteric effectors, ensuring a fine-tuned response to the metabolic state of the cell.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PDHK2 and PDHK4.

Spectrophotometric Assay of Pyruvate Dehydrogenase (PDH) Activity

This assay measures the activity of the PDC by monitoring the reduction of NAD+ to NADH.

Materials:

-

0.25 M Tris-HCl Buffer (pH 8.0)

-

0.2 M Sodium Pyruvate

-

4 mM Coenzyme A (CoA)

-

40 mM NAD+

-

40 mM Thiamine Pyrophosphate (TPP)

-

10 mM MgCl2

-

200 mM Dithiothreitol (DTT)

-

Cell or tissue lysate

-

Spectrophotometer capable of reading at 340 nm

-

Quartz cuvettes

Procedure:

-

Prepare a reaction mixture containing Tris-HCl, MgCl2, TPP, NAD+, CoA, and DTT.

-

Add the cell or tissue lysate to the reaction mixture.

-

Initiate the reaction by adding sodium pyruvate.

-

Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 340 nm over time (typically 5-10 minutes) at 30°C.

-

The rate of NADH production is proportional to the PDC activity and can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Western Blot Analysis of PDH Phosphorylation

This method is used to determine the phosphorylation status of the E1α subunit of PDC, which is a direct indicator of PDHK activity.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-PDH-E1α (specific to the phosphorylation site, e.g., Ser293)

-

Anti-total-PDH-E1α

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells or tissues in a buffer containing phosphatase inhibitors. Quantify protein concentration.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-phospho-PDH or anti-total-PDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantification: Densitometry is used to quantify the band intensities. The ratio of phosphorylated PDH to total PDH reflects the activity of PDHKs.[7][22][23][24]

Measurement of Cellular Oxygen Consumption Rate (OCR)

The Seahorse XF Analyzer is a common instrument used to measure the OCR of live cells, providing a real-time assessment of mitochondrial respiration.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplates

-

Assay medium (e.g., bicarbonate-free DMEM)

-

Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)

-

Cells of interest

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Media Exchange: Replace the cell culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.

-

Assay Execution:

-

Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.

-

Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.

-

The instrument will measure basal OCR, followed by sequential injections of:

-

Oligomycin: An ATP synthase inhibitor, which reveals ATP-linked respiration.

-

FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and allows for the measurement of maximal respiration.

-

Rotenone/Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.

-

-

-

Data Analysis: The Seahorse software calculates various parameters of mitochondrial function based on the changes in OCR after each injection.[6][9][25][26]

Conclusion and Future Directions

The inhibition of PDHK2 and PDHK4 represents a promising therapeutic strategy for a range of diseases characterized by metabolic dysregulation. By reactivating the Pyruvate Dehydrogenase Complex, inhibitors of these kinases can shift cellular metabolism from glycolysis towards oxidative phosphorylation, thereby counteracting the metabolic alterations that drive diseases like cancer and diabetes. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in this field.

Future research will likely focus on the development of more potent and isoform-selective PDHK inhibitors to minimize off-target effects. A deeper understanding of the complex interplay between different PDHK isoforms and their regulation in specific disease contexts will be crucial for the successful clinical translation of these targeted therapies. Furthermore, exploring the synergistic effects of PDHK inhibitors with other therapeutic agents holds great promise for developing novel and more effective treatment regimens.

References

- 1. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. devtoolsdaily.com [devtoolsdaily.com]

- 3. GraphViz Examples and Tutorial [graphs.grevian.org]

- 4. JCI Insight - Quantitative proteomics of patient fibroblasts reveal biomarkers and diagnostic signatures of mitochondrial disease [insight.jci.org]

- 5. Cell via Cell Viability Assay Changes Cellular Metabolic Characteristics by Intervening with Glycolysis and Pentose Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of oxygen consumption rate (OCR) in cells [bio-protocol.org]

- 7. Quantitative proteomic analysis reveals mitochondrial protein changes in MPP(+)-induced neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Colorimetric determination of L-lactate in supernatant of cells using LDH activity [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. embopress.org [embopress.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Metabolic Response of Pancreatic Carcinoma Cells under Treatment with Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dichloroacetate Affects Mitochondrial Function and Stemness-Associated Properties in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. promega.com [promega.com]

- 16. mdpi.com [mdpi.com]

- 17. The PI3K/Akt Pathway Regulates Oxygen Metabolism via Pyruvate Dehydrogenase (PDH)-E1α Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The PI3K/Akt Pathway Regulates Oxygen Metabolism via Pyruvate Dehydrogenase (PDH)-E1α Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Inactivation of Pyruvate Dehydrogenase Kinase 2 by Mitochondrial Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A novel inhibitor of pyruvate dehydrogenase kinase stimulates myocardial carbohydrate oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sketchviz.com [sketchviz.com]

- 23. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 24. lornajane.net [lornajane.net]

- 25. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 26. agilent.com [agilent.com]

Methodological & Application

Application Notes and Protocols for Pdhk-IN-5 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of Pdhk-IN-5, a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK), in preclinical animal studies. While specific dosage recommendations for this compound are not yet established in the public domain, this guide offers a framework for determining appropriate dosage ranges based on data from other PDK inhibitors. It also outlines experimental protocols for assessing the in vivo efficacy of this compound in relevant animal models of cancer and metabolic diseases.

Introduction

Pyruvate Dehydrogenase Kinase (PDK) plays a crucial role in cellular metabolism by phosphorylating and thereby inhibiting the Pyruvate Dehydrogenase Complex (PDC). This action effectively gates the entry of pyruvate into the tricarboxylic acid (TCA) cycle, favoring glycolysis even in the presence of oxygen (the Warburg effect), a hallmark of many cancer cells. Inhibition of PDK can reactivate the PDC, shifting metabolism from glycolysis towards oxidative phosphorylation, which can lead to reduced tumor growth and improved metabolic homeostasis. This compound is a novel inhibitor of PDK, and these application notes provide guidance for its preclinical evaluation.

Signaling Pathway of PDK and its Inhibition

The primary role of PDK is to regulate the activity of the PDC, a key mitochondrial enzyme complex. The signaling pathway is a critical control point in cellular energy metabolism.

Caption: The regulatory role of PDK on the PDC and the inhibitory action of this compound.

Recommended Dosage for Animal Studies (Dose-Range Finding)

As no specific dosage for this compound has been published, a dose-range finding study is essential. Based on dosages of other PDK inhibitors used in animal models, a starting point for this compound can be extrapolated.

| Inhibitor | Animal Model | Dosage | Route of Administration | Reference |

| Dichloroacetate (DCA) | Diet-induced obese mice | 100-250 mg/kg/day | Intraperitoneal injection | [1] |

| AZD7545 | Zucker (fa/Fa) rats | 10 mg/kg, b.i.d | Oral | |

| Compound 61 (PDK4 inhibitor) | Male rats | 10 mg/kg | Oral | [2] |

Protocol for Dose-Range Finding Study:

-

Animal Model: Select a relevant model (e.g., nude mice with tumor xenografts, or a diet-induced obesity mouse model).

-

Dose Escalation: Begin with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts (e.g., 10 mg/kg, 25 mg/kg, 50 mg/kg).

-

Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) should be determined based on the physicochemical properties of this compound.

-

Monitoring: Observe animals for signs of toxicity, including weight loss, changes in behavior, and other adverse effects.

-

Pharmacodynamic (PD) Markers: Collect tissue samples (e.g., tumor, liver, muscle) to assess the phosphorylation status of the PDC E1α subunit as a direct measure of target engagement. A decrease in phosphorylation would indicate effective inhibition of PDK by this compound.

-

Efficacy Readouts: Monitor relevant efficacy endpoints such as tumor volume or glucose tolerance.

Experimental Protocols

In Vivo Efficacy in a Xenograft Cancer Model

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound.

Caption: Experimental workflow for a xenograft cancer model study.

Methodology:

-

Cell Culture: Culture a human cancer cell line of interest (e.g., A549 non-small cell lung cancer) under standard conditions.

-

Animal Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

-

Treatment Administration: Administer this compound at the predetermined optimal dose and schedule. The control group should receive the vehicle used to dissolve this compound.

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., 2-3 times per week). Monitor animal body weight as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors. Tumors can be weighed and processed for further analysis, such as Western blotting for PDC phosphorylation or immunohistochemistry.

Evaluation in a Diet-Induced Obesity (DIO) Model

This protocol describes the use of a DIO model to assess the metabolic effects of this compound.

Methodology:

-

Induction of Obesity: Feed mice (e.g., C57BL/6J) a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., 18 weeks) to induce obesity and insulin resistance.[1]

-

Treatment: Administer this compound or vehicle to the DIO mice for a specified duration (e.g., 2 weeks).[1]

-

Glucose Tolerance Test (GTT):

-

Fast the mice overnight (e.g., 6.5 hours).[1]

-

Administer a bolus of glucose (e.g., 1.5 g/kg) via intraperitoneal injection.[1]

-

Measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-injection. An improvement in glucose clearance in the this compound treated group would indicate a positive metabolic effect.

-

-

PDC Activity Assay:

-

At the end of the treatment period, collect tissues such as heart, liver, and skeletal muscle.

-

Measure the activity of the PDC in tissue lysates to confirm target engagement. An increase in PDC activity is expected with effective PDK inhibition.[1]

-

Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatment and control groups.

Table 1: Example Data Summary for Xenograft Study

| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Mean Body Weight (g) ± SEM |

| Vehicle Control | ||

| This compound (X mg/kg) |

Table 2: Example Data Summary for DIO Study

| Treatment Group | Area Under the Curve (AUC) for GTT | PDC Activity (nmol/min/mg protein) ± SEM |

| Vehicle Control | ||

| This compound (Y mg/kg) |

Conclusion

These application notes provide a comprehensive guide for the preclinical evaluation of this compound in animal models. By following the proposed dose-finding strategy and experimental protocols, researchers can effectively assess the therapeutic potential of this novel PDK inhibitor for cancer and metabolic diseases. The provided diagrams and methodologies are intended to facilitate the design and execution of robust in vivo studies.

References

Application Notes and Protocols for Seahorse XF Analysis Following Pdhk-IN-5 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular metabolism is a dynamic process that is often reprogrammed in disease states such as cancer, diabetes, and cardiovascular disease. The Seahorse XF Analyzer is a powerful tool that measures two key parameters of cellular energy metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[1] This allows for a detailed assessment of a cell's metabolic phenotype and its response to therapeutic interventions.

Pyruvate dehydrogenase kinase (PDK) is a key regulatory enzyme that inhibits the pyruvate dehydrogenase complex (PDC).[2][3] The PDC is a critical gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.[4][5] In many cancer cells, PDK is upregulated, leading to the inhibition of PDC and a metabolic shift towards aerobic glycolysis, also known as the Warburg effect.[4][6]

Pdhk-IN-5 is a novel inhibitor of Pyruvate Dehydrogenase Kinase. By inhibiting PDK, this compound is expected to activate the PDC, thereby promoting the flux of pyruvate into the TCA cycle for oxidative phosphorylation. This application note provides a detailed protocol for utilizing the Seahorse XF Analyzer to investigate the metabolic effects of this compound on cultured cells. The described assays will enable researchers to determine how this compound modulates mitochondrial respiration and glycolysis, providing critical insights into its mechanism of action and therapeutic potential.

Data Presentation

The quantitative data generated from the Seahorse XF assays should be summarized in the following tables for clear comparison between control and this compound treated cells.

Table 1: Parameters of Mitochondrial Respiration (OCR, pmol/min)

| Treatment Group | Basal Respiration | ATP-Linked Respiration | Maximal Respiration | Spare Respiratory Capacity | Proton Leak | Non-Mitochondrial Oxygen Consumption |

| Vehicle Control | ||||||

| This compound (Concentration 1) | ||||||